N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide
Description
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide is a synthetic small molecule characterized by a benzimidazole-piperidine core linked to a sulfonylphenyl group and a 3-cyclohexylpropanamide side chain. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as kinases, GPCRs, and ion channels . The piperidine ring enhances solubility and bioavailability, while the sulfonyl group and cyclohexylpropanamide tail may contribute to target specificity and metabolic stability.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c32-26(15-10-20-6-2-1-3-7-20)28-22-11-13-23(14-12-22)35(33,34)31-18-16-21(17-19-31)27-29-24-8-4-5-9-25(24)30-27/h4-5,8-9,11-14,20-21H,1-3,6-7,10,15-19H2,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCIEPLYMNZCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following compounds share partial structural motifs or therapeutic relevance with the target molecule:
VU0155069 (CAS 1130067-06-9)
- Structure : Chloro-substituted benzimidazolone linked to piperidine and a naphthamide group.
- Key Features : The benzimidazolone core and piperidine ring align with the target compound, but VU0155069 incorporates a chloro substituent and a naphthalene carboxamide instead of a sulfonylphenyl-cyclohexylpropanamide.
Example 57 (Patent PCT/US12/036594)
- Structure : Pyrazolo[3,4-d]pyrimidin-chromen core with a cyclopropyl-sulfonamide substituent.
- Key Features : Shares a sulfonamide group with the target compound but diverges in the heterocyclic core.
- Activity : Demonstrates anti-inflammatory properties, though exact IC50 values are unspecified .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Structure: Pyridazinone core with a 4-methylphenyl group.
- Key Features : Lacks the benzimidazole-piperidine motif but shares anti-inflammatory activity.
- Activity : IC50 of 11.6 μM against LPS-induced macrophage inflammation, suggesting a mechanism distinct from sulfonamide-based compounds .
PZ0331 (CAS 1962928-22-8)
- Structure: Benzoimidazole-pyridine-piperidine hybrid with morpholinoethyl and dimethylisoxazole substituents.
- Key Features: Closest structural analog to the target compound, with a benzoimidazole-piperidine core. Key differences include a pyridine linker and morpholinoethyl group instead of sulfonylphenyl-cyclohexylpropanamide.
- Activity : Reported purity ≥98% (HPLC), but biological data are unavailable .
Data Table: Structural and Functional Comparison
Key Research Findings and Insights
- Structural Analogues : The benzoimidazole-piperidine scaffold (shared by the target compound and PZ0331) is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects .
- Role of Sulfonyl Groups : Sulfonamide-containing compounds (e.g., Example 57) often exhibit enhanced target binding due to hydrogen bonding with active-site residues .
- Cyclohexylpropanamide Tail: The bulky cyclohexyl group in the target compound may improve membrane permeability compared to smaller substituents like morpholinoethyl in PZ0331 .
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Key Features:
- Molecular Weight: 446.59 g/mol
- CAS Number: 202189-78-4
- Functional Groups: Benzimidazole, piperidine, sulfonamide, and cyclohexyl moieties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.
- Enzyme Inhibition:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
Case Studies
Several studies have highlighted the biological activity of this compound):
- Anticancer Studies:
- Antimicrobial Efficacy:
- Mechanistic Studies:
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
